molecular formula C18H17N3O3 B6265189 methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate CAS No. 1212101-47-7

methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate

Cat. No.: B6265189
CAS No.: 1212101-47-7
M. Wt: 323.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is a complex organic compound that features both indole and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyridine Derivative Preparation: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, involving the condensation of β-ketoesters with aldehydes and ammonia.

    Amide Bond Formation: The indole and pyridine derivatives are then coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring can enhance binding affinity and specificity towards these targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan Derivatives: Compounds like 5-hydroxytryptophan (5-HTP) and serotonin.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.

Uniqueness

Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

1212101-47-7

Molecular Formula

C18H17N3O3

Molecular Weight

323.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.